Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1257294-03-3
VCID: VC0164399
InChI: InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO
Molecular Formula: C13H25NO4
Molecular Weight: 259.346

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate

CAS No.: 1257294-03-3

Cat. No.: VC0164399

Molecular Formula: C13H25NO4

Molecular Weight: 259.346

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate - 1257294-03-3

Specification

CAS No. 1257294-03-3
Molecular Formula C13H25NO4
Molecular Weight 259.346
IUPAC Name tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3
Standard InChI Key HKTASEDNJFLTEJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO

Introduction

Chemical Properties and Structure

Molecular Identification

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is uniquely identified through several standard chemical identifiers that allow for precise recognition in chemical databases and literature. The compound has been assigned the CAS registry number 1257294-03-3, which serves as its unique identifier in chemical substance registries. Its molecular formula is C13H25NO4, indicating it contains 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms arranged in a specific structural configuration. The molecular weight of the compound is calculated to be 259.346 g/mol, which places it in the category of small-molecule organic compounds commonly explored in medicinal chemistry.

Structural Features

The structural architecture of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate consists of several key components that define its chemical identity and reactivity. The core structure features a six-membered piperidine heterocyclic ring containing one nitrogen atom. At the nitrogen position (position 1), the compound bears a tert-butyloxycarbonyl (Boc) protecting group, which is a common structural feature in synthetic organic chemistry that serves to protect amine functionalities during various chemical transformations. At position 4 of the piperidine ring, a 1,3-dihydroxypropan-2-yl substituent is attached, which contains two primary hydroxyl groups that can participate in hydrogen bonding and serve as sites for further chemical modification.

The presence of the Boc protecting group contributes to the compound's stability under basic conditions while remaining susceptible to acidic deprotection. This feature makes it particularly useful in multi-step organic synthesis pathways where selective protection and deprotection strategies are essential. The 1,3-dihydroxypropan-2-yl substituent introduces hydroxyl functionality that can enhance water solubility and potentially participate in biological recognition events through hydrogen bonding interactions.

Synthesis Methods

Chemical Reaction Pathways

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of piperidine derivatives provides important context for evaluating the potential biological activities of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate. Research on similar compounds suggests that the nature of substituents at the 4-position of the piperidine ring significantly influences the biological profile of these molecules . The 1,3-dihydroxypropan-2-yl substituent introduces specific spatial arrangements and hydrogen bonding capabilities that may interact with biological targets in unique ways.

The presence of hydroxyl groups in the molecule is particularly significant from a pharmacological perspective, as these functional groups can participate in hydrogen bonding interactions with amino acid residues in protein binding sites. Such interactions are often critical for molecular recognition events that underlie drug-target binding. Furthermore, the stereochemistry at the 2-position of the propyl substituent may introduce chirality that could influence biological activity through stereoselective interactions with asymmetric binding sites in target proteins.

Comparison with Similar Piperidine Derivatives

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate differs from other piperidine derivatives in its specific substitution pattern. For example, tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 953071-73-3) features a benzimidazole moiety instead of the dihydroxypropan-2-yl group at the 4-position, resulting in different electronic and steric properties that would influence receptor interactions and pharmacological effects .

Similarly, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6) contains a simpler hydroxymethyl substituent at the 4-position, lacking the additional hydroxyl group present in the 1,3-dihydroxypropan-2-yl substituent . This structural difference would likely affect properties such as water solubility, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug development.

The following table summarizes key differences between tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate and structurally related piperidine derivatives:

CompoundCAS NumberSubstituent at 4-PositionKey Structural FeaturesPotential Biological Activities
Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate1257294-03-31,3-dihydroxypropan-2-ylTwo hydroxyl groups, potentially chiral centerAnalgesic, anti-inflammatory properties
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate953071-73-31H-benzo[d]imidazol-2-ylAromatic heterocycle, potential for π-stacking interactionsNot specified in search results
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate123855-51-6HydroxymethylSingle hydroxyl group, simpler structurePrecursor in pharmaceutical synthesis
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate166815-96-9(Tosyloxy)methylGood leaving group, useful for further functionalizationSynthetic intermediate

Research Applications

Current Research Areas

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate and related piperidine derivatives are currently being investigated in various research domains. In medicinal chemistry, these compounds serve as valuable scaffolds for the development of novel therapeutic agents targeting diverse biological pathways. The specific structural features of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate, particularly the 1,3-dihydroxypropan-2-yl substituent, provide opportunities for exploring structure-activity relationships in different biological contexts.

Research on piperidine derivatives has shown their potential in inhibiting enzymes or modulating inflammatory pathways, suggesting that tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate might find applications in these areas. Additionally, the compound could serve as a synthetic intermediate in the preparation of more complex molecules with targeted biological activities, leveraging the reactivity of the hydroxyl groups for further functionalization.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate represents a versatile building block with multiple functional groups that can be modified to optimize pharmacological properties. The piperidine core is a privileged structure in drug discovery, appearing in numerous marketed drugs and clinical candidates across therapeutic categories. The specific 1,3-dihydroxypropan-2-yl substituent offers additional sites for chemical diversification, potentially yielding derivatives with enhanced target selectivity or improved pharmacokinetic profiles.

The Boc protecting group on the piperidine nitrogen can be selectively removed under acidic conditions to reveal the secondary amine, which can then be functionalized to introduce additional diversity elements. This synthetic versatility makes tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate a valuable intermediate in medicinal chemistry programs focused on developing novel therapeutic agents with optimized properties.

Future Research Directions

Future research involving tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate may explore several promising directions. One area of investigation could focus on establishing comprehensive structure-activity relationships by systematically modifying different parts of the molecule and evaluating the impact on biological activity. Such studies would provide valuable insights into the molecular determinants of activity and guide the design of optimized derivatives with enhanced potency or selectivity.

Another potential research direction involves exploring the stereochemistry of the 1,3-dihydroxypropan-2-yl substituent and its influence on biological activity. If the substituent introduces a chiral center, investigating the biological profiles of individual stereoisomers could reveal stereoselective interactions with biological targets, potentially leading to the development of stereochemically defined analogs with improved pharmacological properties.

Additionally, research could focus on leveraging the reactivity of the hydroxyl groups to develop prodrugs or conjugates with improved pharmacokinetic properties or targeted delivery capabilities. Such modifications could enhance the drug-like properties of derivatives and increase their potential for therapeutic applications.

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